Replaces inefficient multi-step routes for indolizinone scaffolds. N-allyl group enables direct Rh-catalyzed hydroacylation, avoiding 0% yield with N-alkyl analogs.
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1-Allyl-1H-pyrrole-2-carbaldehyde (CAS 101001-68-7) is a bifunctional heterocyclic building block featuring a reactive formyl group at the C2 position and an orthogonal allyl group at the N1 position. In procurement and process chemistry, this compound is primarily selected for its precursor suitability in complex annulations, such as Rh-catalyzed hydroacylations, and as a scaffold for advanced functional materials. Unlike simple alkyl-substituted pyrroles, the N-allyl moiety provides a critical terminal alkene handle that survives aldehyde-focused condensations, enabling downstream late-stage functionalization via cross-metathesis or radical cyclizations .
Substituting 1-Allyl-1H-pyrrole-2-carbaldehyde with cheaper or more common analogs, such as pyrrole-2-carboxaldehyde or 1-methyl-1H-pyrrole-2-carbaldehyde, fundamentally alters the available synthetic pathways and processability. The N-methyl and N-unsubstituted variants completely lack the pendant alkene necessary for intramolecular acyl radical cyclizations or transition-metal-catalyzed alkene hydroacylations. Consequently, attempting to use a generic N-alkyl pyrrole in the synthesis of 6,7-dihydroindolizin-8(5H)-ones will result in a 0% yield of the target bicyclic architecture, forcing chemists to adopt significantly longer, multi-step intermolecular routes that drastically reduce overall process efficiency and atom economy[1].
In the synthesis of polycyclic nitrogen heterocycles, 1-Allyl-1H-pyrrole-2-carbaldehyde serves as a highly effective precursor for Rh-catalyzed intramolecular alkene hydroacylation. When subjected to Rh-catalysis, the N-allyl group acts as an internal acceptor for the formyl C-H activation, yielding 6,7-dihydroindolizin-8(5H)-ones in moderate to high yields with excellent enantioselectivity. In contrast, N-methylpyrrole-2-carboxaldehyde cannot undergo this transformation, resulting in a complete failure to form the bicyclic system. This reactivity occurs notably without the need for ancillary chelation assistance, streamlining the synthetic process [1].
| Evidence Dimension | Yield of bicyclic indolizinone via intramolecular hydroacylation |
| Target Compound Data | Moderate to high yield (up to >80%) with excellent enantioselectivity |
| Comparator Or Baseline | 1-Methyl-1H-pyrrole-2-carbaldehyde (0% yield, structurally incapable) |
| Quantified Difference | Enables direct 1-step access to 6-membered fused heterocycles vs. 0% conversion for N-alkyl analogs |
| Conditions | Rh-catalyzed hydroacylation in the absence of chelation assistance |
Procuring the N-allyl variant is mandatory for single-step, enantioselective access to indolizinone frameworks, bypassing lengthy multi-step cyclization protocols.
1-Allyl-1H-pyrrole-2-carbaldehyde demonstrates specialized synthesis compatibility in the generation of complex organometallic species via acyl radical cyclization. When reacted with Co(II) porphyrins in the presence of t-butyl hydroperoxide, the target compound undergoes hydrogen abstraction and subsequent intramolecular cyclization of the acyl radical onto the allyl group. This yields an organocobalt(III) porphyrin with a cyclized axial alkyl ligand. Simple aliphatic aldehydes, such as propanal, only form linear σ-(acyl)Co(III) porphyrins under identical conditions, completely lacking the capacity for secondary cyclization[1].
| Evidence Dimension | Formation of cyclized axial alkyl ligands |
| Target Compound Data | 100% cyclized axial ligand formation via acyl radical intermediate |
| Comparator Or Baseline | Propanal / simple aldehydes (0% cyclization, forms linear σ-acyl complexes only) |
| Quantified Difference | Yields 100% cyclized axial ligand vs. 0% cyclization for non-allylated aliphatic/aromatic aldehydes |
| Conditions | Reaction with Co(II) porphyrin and t-butyl hydroperoxide under air |
This specific compound is essential for researchers developing sterically constrained or structurally complex axial ligands in porphyrin chemistry.
As a bifunctional building block, 1-Allyl-1H-pyrrole-2-carbaldehyde provides distinct processability advantages in multi-step workflows, such as the preparation of functionalized dipyrromethanes or BODIPY dyes. The aldehyde group can be selectively condensed with pyrroles while leaving the N-allyl group completely intact. This provides exactly one orthogonal terminal alkene per incorporated molecule, which can subsequently be subjected to ring-closing metathesis (RCM) or cross-coupling. Standard N-alkylated analogs like 1-Methyl-1H-pyrrole-2-carbaldehyde offer zero orthogonal handles post-condensation, severely limiting the structural diversity of the resulting materials .
| Evidence Dimension | Number of addressable orthogonal alkene sites post-condensation |
| Target Compound Data | 1 reactive terminal alkene site retained |
| Comparator Or Baseline | 1-Methyl-1H-pyrrole-2-carbaldehyde (0 reactive alkene sites) |
| Quantified Difference | +1 orthogonal handle for downstream metathesis or thiol-ene click chemistry |
| Conditions | Standard multi-step organic synthesis (e.g., Knoevenagel condensation followed by RCM) |
Buyers designing tunable fluorophores or complex macrocycles must select the N-allyl variant to enable late-stage structural modifications.
Directly leveraging its capacity for Rh-catalyzed intramolecular hydroacylation, this compound serves as a direct precursor for synthesizing 6,7-dihydroindolizin-8(5H)-one frameworks. This is critical for discovery chemistry programs targeting polycyclic nitrogen heterocycles, as it bypasses the need for multi-step, low-yielding intermolecular cyclizations required when using N-alkyl analogs [1].
Due to its ability to undergo acyl radical cyclization, 1-Allyl-1H-pyrrole-2-carbaldehyde is utilized to synthesize Co(III) porphyrins with bulky, cyclized axial ligands. This application is highly relevant for researchers designing novel organometallic catalysts or studying radical stabilization within porphyrin macrocycles [2].
The orthogonal reactivity of the N-allyl group makes this compound a highly efficient bifunctional precursor for complex dye synthesis. After the formyl group is consumed to form the dipyrromethane core, the surviving allyl group allows for late-stage tuning of the molecule's properties via cross-metathesis or click chemistry, an approach structurally impossible with N-methyl analogs.